molecular formula C30H64N2 B14381214 Triacontane-11,20-diamine CAS No. 89900-62-9

Triacontane-11,20-diamine

Cat. No.: B14381214
CAS No.: 89900-62-9
M. Wt: 452.8 g/mol
InChI Key: NSXQAWBQSNVIST-UHFFFAOYSA-N
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Description

Triacontane-11,20-diamine is a long-chain aliphatic diamine with the molecular formula C30H64N2. This compound is characterized by its two amine groups located at the 11th and 20th positions of the triacontane chain. It is a derivative of triacontane, a straight-chain alkane with 30 carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacontane-11,20-diamine typically involves the functionalization of triacontane. One common method is the selective amination of triacontane at the 11th and 20th positions. This can be achieved through a multi-step process involving:

    Bromination: Triacontane is first brominated at the desired positions using bromine in the presence of light or a radical initiator.

    Amination: The brominated intermediate is then treated with ammonia or an amine source under high pressure and temperature to replace the bromine atoms with amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Triacontane-11,20-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Triacontane-11,20-diamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triacontane-11,20-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Triacontane: The parent hydrocarbon without amine groups.

    Hexacosane-10,19-diamine: A similar diamine with a shorter carbon chain.

    Octacosane-12,21-diamine: Another long-chain diamine with amine groups at different positions.

Uniqueness

Triacontane-11,20-diamine is unique due to its specific positioning of amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

89900-62-9

Molecular Formula

C30H64N2

Molecular Weight

452.8 g/mol

IUPAC Name

triacontane-11,20-diamine

InChI

InChI=1S/C30H64N2/c1-3-5-7-9-11-13-17-21-25-29(31)27-23-19-15-16-20-24-28-30(32)26-22-18-14-12-10-8-6-4-2/h29-30H,3-28,31-32H2,1-2H3

InChI Key

NSXQAWBQSNVIST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCC)N)N

Origin of Product

United States

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